MFCD03618658

Description

MFCD03618658 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) are typically heterocyclic or boronic acid derivatives, suggesting that this compound may belong to these classes. Such compounds often exhibit roles as intermediates in organic synthesis or bioactive agents in drug discovery .

Key inferred properties (based on structurally related compounds):

- Molecular weight: ~180–250 g/mol (common range for small-molecule intermediates).

- Functional groups: Likely halogenated or nitrogen-containing moieties (based on analogs like CAS 918538-05-3 and CAS 1046861-20-4).

- Applications: Potential use in catalysis, medicinal chemistry, or polymer synthesis .

Properties

Molecular Formula |

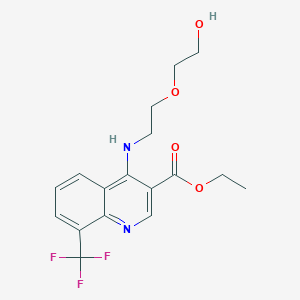

C17H19F3N2O4 |

|---|---|

Molecular Weight |

372.34 g/mol |

IUPAC Name |

ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C17H19F3N2O4/c1-2-26-16(24)12-10-22-15-11(4-3-5-13(15)17(18,19)20)14(12)21-6-8-25-9-7-23/h3-5,10,23H,2,6-9H2,1H3,(H,21,22) |

InChI Key |

OSKUPMJQIPJNQR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03618658 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine.

Addition of the Hydroxyethoxy Group: The hydroxyethoxy group can be added via etherification reactions using ethylene glycol and appropriate catalysts.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD03618658 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethylamino or hydroxyethoxy groups using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Hydrolysis: HCl, NaOH

Major Products

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Alkylated or acylated quinoline derivatives

Hydrolysis: Carboxylic acids

Scientific Research Applications

MFCD03618658 has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD03618658 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.

Pathways Involved: It may interfere with DNA replication, transcription, or repair mechanisms, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on three compounds from the evidence that share structural or functional similarities with MFCD03618658:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Structural Impact on Bioactivity :

- Halogenated analogs (e.g., CAS 918538-05-3) show higher cytotoxicity due to enhanced lipophilicity, whereas boronic acids (e.g., CAS 1046861-20-4) exhibit better target selectivity in enzyme inhibition .

- Smaller molecular weights (e.g., CAS 6007-85-8 at 154.14 g/mol) correlate with improved solubility but reduced membrane permeability .

Synthetic Efficiency :

- Pd-catalyzed methods (used for CAS 1046861-20-4) achieve >95% purity, whereas greener methods (e.g., A-FGO catalysts in CAS 1761-61-1) reduce hazardous byproducts .

Safety Profiles :

- Compounds with bromine or chlorine substituents (e.g., CAS 918538-05-3) require stringent handling due to respiratory hazards (H335), while sulfonated derivatives (e.g., CAS 6007-85-8) pose lower risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.